5-hydroxy-3,4-dihydroquinazolin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
135106-44-4 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-hydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-2-5-7(6)8(12)10-4-9-5/h1-4,11H,(H,9,10,12) |
InChI Key |
FTOCEWPMEUCTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)NC=N2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hydroxy 3,4 Dihydroquinazolin 4 One and Its Analogues
De Novo Synthesis Approaches to the Quinazolinone Core
De novo synthesis provides a direct route to the quinazolinone skeleton from simple, readily available starting materials. For the specific synthesis of 5-hydroxy-3,4-dihydroquinazolin-4-one, these methods would typically employ a precursor already containing the hydroxyl group at the desired position, such as 2-amino-6-hydroxybenzoic acid or its derivatives.
Cyclization Reactions and Heterocycle Formation
Cyclization reactions are the most fundamental and widely employed methods for constructing the quinazolinone ring system. These reactions typically involve the condensation of a 2-aminobenzoic acid derivative with a source for the C2 and N3 atoms of the quinazolinone ring.
A classic and highly effective method involves the reaction of anthranilic acids with various reagents like formamide (B127407), orthoesters, or acyl chlorides. researchgate.net For instance, heating an appropriately substituted 2-aminobenzoic acid with formamide is a direct route to the corresponding quinazolin-4(3H)-one. researchgate.net Another common two-step approach involves the acylation of anthranilic acid, followed by cyclization with an amine or ammonia (B1221849) source. This proceeds through a benzoxazinone (B8607429) intermediate, which is then converted to the quinazolinone. nih.govnih.gov
The key to synthesizing a 5-hydroxy substituted quinazolinone via this route is the use of 2-amino-6-hydroxybenzoic acid as the starting material. The reaction conditions for these cyclizations can vary, from heating in solvents like acetic acid to microwave-assisted synthesis. researchgate.netnih.gov
Table 1: Examples of Cyclization Reactions for Quinazolinone Synthesis
| Starting Material (Anthranilic Acid Derivative) | Reagent(s) | Conditions | Product Type |
| 2-Aminobenzoic acid | Formamide | Heat (125-130°C) | Quinazolin-4(3H)-one researchgate.net |
| 2-Aminobenzoic acid | Acetic Anhydride (B1165640), then Amine/Ammonia | Reflux | 2-Methyl-3-substituted-quinazolin-4(3H)-one nih.gov |
| 2-Aminobenzamide (B116534) | Aldehydes, p-TsOH, then PIDA | Mild Conditions | 2-Substituted-quinazolin-4(3H)-one organic-chemistry.org |
| 2-Aminobenzamide | Alcohols, Copper Catalyst | Oxygen atmosphere | 2-Substituted-quinazolin-4(3H)-one researchgate.net |
This table presents generalized examples of cyclization reactions. Specific conditions would be optimized for the synthesis of the 5-hydroxy analogue.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like quinazolinones in a single step from three or more starting materials. researchgate.net These strategies are prized for their operational simplicity and ability to rapidly generate diverse molecular libraries.
A common MCR for dihydroquinazolinones involves the one-pot reaction of isatoic anhydride, an aldehyde, and an amine or ammonium (B1175870) acetate. nih.gov This approach builds the dihydroquinazolinone core in a convergent manner. To obtain the 5-hydroxy derivative, one would ideally start with 6-hydroxyisatoic anhydride, though this starting material is less common. An alternative MCR involves the reaction of a 2-aminobenzamide, an aldehyde, and a third component under catalytic conditions. A one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines (like anthranilates) has also been developed to produce quinazolin-4(3H)-ones. acs.org
Table 2: Multi-Component Reaction Examples for Quinazolinone Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| Isatoic anhydride | Aromatic aldehyde | Urea (B33335) | Sulfonic acid functionalized silica, solvent-free | 2,3-Dihydroquinazolin-4(1H)-one nih.gov |
| Isatoic anhydride | Aldehyde | Ammonium acetate | SnCl₂·2H₂O, solvent-free | 2,3-Dihydroquinazolin-4(1H)-one diva-portal.org |
| Arenediazonium salt | Nitrile | Anthranilate | Metal-free, 60°C | 3-Aryl-quinazolin-4(3H)-one acs.org |
This table illustrates general MCR strategies. Application to the 5-hydroxy target would depend on the availability of suitably substituted precursors.
Transition Metal-Catalyzed Synthetic Routes (e.g., Palladium-Catalyzed)
Transition metal catalysis, particularly with palladium, has enabled novel and efficient routes to the quinazolinone core under mild conditions. These methods often involve C-H activation or cross-coupling reactions.
For example, palladium-catalyzed reactions of 2-aminobenzamides with aryl halides and an isocyanide have been developed to construct quinazolin-4(3H)-ones via an insertion/cyclization sequence. Another approach involves the palladium-catalyzed direct arylation of a pre-formed quinazolinone at the C2 position. organic-chemistry.org While powerful, these methods are typically used to introduce substituents at the 2- or 3-positions. Synthesizing the 5-hydroxy derivative using these routes would still necessitate starting with a quinazolinone scaffold that already contains the hydroxyl group.
Functional Group Interconversions and Modifications on Existing Quinazolinone Scaffolds
An alternative to de novo synthesis is the modification of a pre-synthesized quinazolinone or quinazoline (B50416) ring system. This is particularly relevant for producing the dihydro- variant from its oxidized counterpart or for introducing the key hydroxyl group, although the latter is synthetically challenging.
Selective Reduction Techniques to Dihydroquinazolinones
The target molecule, this compound, contains a dihydro-pyrimidinone ring. This structure can be accessed by the selective reduction of the corresponding fully aromatic 5-hydroxyquinazolin-4(3H)-one. The C=N double bond in the quinazolinone ring can be selectively reduced without affecting the carbonyl group or the aromatic benzene (B151609) ring.
Formic acid is a commonly used reagent for this transformation, acting as both a Brønsted acid catalyst and a reductant in a Leuckart–Wallach type reaction. diva-portal.org This method is efficient and avoids the use of metal catalysts. Other reducing agents can also be employed, but care must be taken to avoid over-reduction to the tetrahydroquinazoline. The synthesis of 3,4-dihydroquinazolinone analogues has been successfully achieved from appropriate precursors using microwave irradiation in the presence of formic acid. diva-portal.org
Introduction of Hydroxy Substitutions
The direct introduction of a hydroxyl group onto the benzene ring of a pre-formed quinazolinone scaffold is a significant synthetic challenge. Standard electrophilic aromatic substitution reactions on the quinazolin-4(3H)-one ring, such as nitration, preferentially occur at the 6-position, and to a lesser extent, the 8-position if the 7-position has a directing group. nih.gov Direct hydroxylation at the 5-position is not a standard or efficient transformation due to the electronic properties of the heterocyclic system.
Therefore, the most viable and common strategy for obtaining 5-hydroxy-substituted quinazolinones is not through late-stage functionalization but by carrying the hydroxyl group through the entire synthesis. This is achieved by starting with a precursor that already contains the oxygen functionality at the correct position, namely 2-amino-6-hydroxybenzoic acid or its derivatives, and then applying the de novo synthesis methods described in section 2.1.
Regioselective Functionalization at Key Positions
The strategic, regioselective functionalization of the quinazolinone scaffold is paramount for modulating its biological activity and developing structure-activity relationships (SAR). While specific literature on the regioselective functionalization of this compound is nascent, principles can be drawn from studies on related hydroxy-substituted nitrogen heterocycles. The hydroxyl group at the C-5 position, along with other key positions on the quinazolinone core, offers distinct opportunities for chemical modification.
Research into related structures, such as hydroxy-pyridines and azaindazoles, demonstrates effective strategies for selective functionalization. For instance, neighboring group assistance from a deprotonated phenolic hydroxyl group has been shown to facilitate regioselective hydrolysis, transesterification, and aminolysis on substituted pyridine (B92270) esters under mild conditions. nih.gov This approach, which avoids the need for protecting groups, could theoretically be applied to derivatives of this compound to selectively modify substituents on the benzene ring.
Furthermore, studies on 5-hydroxy-6-azaindazole have shown that the pyridone oxygen and pyrazole (B372694) nitrogen can be functionalized selectively. nih.gov A notable method involves a transition metal-free radical cross-coupling using aryl hydrazines to achieve arylation at the carbon alpha to the pyridone moiety, a reaction that proceeds without protection of the hydroxypyridine group. nih.gov Another innovative method developed for this scaffold is the regioselective C-3 functionalization via a base-mediated N-C migration of an N-1 sulfonamide to yield a C-3 sulfone. nih.gov These methodologies highlight the potential for developing specific functionalization at positions C-2 or on the nitrogen atoms of the this compound core.
The table below illustrates potential regioselective functionalization strategies based on methodologies applied to analogous heterocyclic systems.
| Strategy | Target Position | Reaction Type | Key Features | Analogous System Reference |
| Neighboring Group Assistance | Substituents on benzene ring | Aminolysis, Transesterification | Mild conditions, no protecting group needed for OH. | 3-Hydroxy-pyridine Carboxylates nih.gov |
| Radical Cross-Coupling | C-2 | C-H Arylation | Transition metal-free, mild conditions. | 5-Hydroxy-6-azaindazole nih.gov |
| Sulfonamide Rearrangement | N/A (C-3 in indazole) | N-to-C Migration | Base-mediated, yields sulfone derivative. | 6-Azaindazole nih.gov |
These examples from related heterocyclic families provide a foundational blueprint for the future exploration and development of regioselective functionalization techniques specifically for this compound and its analogues, enabling the synthesis of diverse chemical libraries for biological screening.
Microwave-Assisted Synthesis and Environmentally Benign Protocols
Modern synthetic chemistry increasingly emphasizes the development of efficient, cost-effective, and environmentally friendly methods. Microwave-assisted synthesis and other green chemistry protocols have been extensively applied to the production of quinazolinone derivatives, offering significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles. nih.gov
Microwave irradiation has proven effective in various synthetic routes to quinazolinones. nih.gov For example, the well-known Niementowski quinazoline synthesis, which typically requires high temperatures and long reaction times, can be significantly accelerated using microwave heating. nih.gov This technology has been successfully employed in one-pot, multicomponent reactions (MCRs), which are inherently atom-economical and efficient. nih.gov A one-pot condensation of an aminobenzonitrile derivative, an ortho-ester, and an amine under microwave irradiation is a straightforward method for constructing the quinazolinone scaffold. nih.gov
In line with green chemistry principles, the use of sustainable and non-toxic solvents is a key focus. Water has been utilized as a reaction medium for the microwave-assisted synthesis of 2-substituted quinazoline derivatives, representing a fast and eco-friendly approach. rsc.org Another innovative method involves the use of the bio-sourced solvent pinane, which has been shown to favor the cyclization step in the synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids from substituted benzamides and succinic anhydride under microwave conditions. nih.gov
Environmentally benign protocols also extend to the choice of catalysts and reagents. Zeolites, acting as recyclable solid acid catalysts, have been used for the condensation of 2-aminobenzamide with aldehydes in water, providing a green pathway to 2,3-dihydroquinazolin-4-ones. researchgate.net Furthermore, oxidant choice plays a role in the green credentials of a synthesis. An efficient and sustainable method for synthesizing the quinazolin-4(3H)-one scaffold utilizes hydrogen peroxide (H₂O₂) as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) serving as a one-carbon source. acs.org Another approach employs molecular oxygen from the air as the terminal oxidant in copper-catalyzed cascade reactions. organic-chemistry.org
The following table summarizes various microwave-assisted and environmentally benign protocols for the synthesis of the quinazolinone core structure.
| Methodology | Starting Materials | Solvent/Catalyst/Reagent | Key Advantage | Reference |
| Microwave-Assisted MCR | Anthranilamide, Aromatic Aldehydes | Polyethylene Glycol (PEG) | Short reaction times, high yields, no oxidant needed. | researchgate.net |
| Microwave-Assisted Synthesis | Substituted Benzamide, Succinic Anhydride | Pinane (bio-sourced solvent) | Selective synthesis of intermediates or final products in high yields. | nih.gov |
| Microwave-Assisted Synthesis | 2-Chloromethyl-3-methylquinazolin-4(3H)-one derivatives | Water | Fast, eco-friendly synthesis in an aqueous medium. | rsc.org |
| Green Condensation | 2-Aminobenzamide, Aldehydes | Zeolite H-BEA | Recyclable solid acid catalyst, water as solvent. | researchgate.net |
| H₂O₂-Mediated Synthesis | 2-Amino Benzamide | DMSO (C1 source), H₂O₂ (oxidant) | Use of a green oxidant, sustainable protocol. | acs.org |
| Aerobic Oxidation | (2-Bromophenyl)methylamines, Amidine hydrochlorides | CuBr (catalyst), Air (oxidant) | Inexpensive catalyst, economical and environmentally friendly oxidant. | organic-chemistry.org |
These advanced methodologies provide a robust toolkit for the synthesis of this compound and its analogues, aligning with the principles of sustainable chemistry by minimizing waste, reducing energy consumption, and utilizing safer reagents.
Chemical Derivatization and Structural Diversity of 5 Hydroxy 3,4 Dihydroquinazolin 4 One Analogues
Synthesis of Substituted 3,4-Dihydroquinazolin-4-one Derivatives
The synthesis of substituted 3,4-dihydroquinazolin-4-one derivatives is achieved through various methods, with the cyclocondensation of an anthranilamide derivative and an aldehyde being a common and straightforward route. nih.govijarsct.co.in Modern synthetic approaches focus on efficiency, diversity, and sustainability. One-pot, three-component reactions have been developed, allowing for the assembly of diversely substituted quinazolinones from simple precursors like arenediazonium salts, nitriles, and bifunctional anilines under mild, metal-free conditions. acs.org Another innovative metal-free strategy involves a cascade cyclization/Leuckart–Wallach type reaction using readily available starting materials, which is notable for its efficiency and the generation of benign byproducts like H₂O and CO₂. rsc.orgdiva-portal.org These methods provide a modular and efficient entry point into this important class of compounds. rsc.org
Alternative green chemistry approaches utilize biodegradable catalysts like lemon juice in conjunction with concentrated solar radiation to drive the synthesis, achieving high yields in short reaction times. rsc.org The reaction of isatoic anhydride (B1165640) with amines and aldehydes, often under solvent-free conditions or catalyzed by reusable solid acids, is another prevalent strategy for building the quinazolinone core. ijarsct.co.in These diverse synthetic methodologies enable the systematic modification of the quinazolinone scaffold at various positions to explore structure-activity relationships.
N-Substitution Strategies (e.g., Arylalkyl, Alkyl)
Substitution at the nitrogen atoms (N-1 and N-3) of the 3,4-dihydroquinazolin-4-one ring is a key strategy for diversification. The functionalization of the two amino groups in a precursor like 2-aminobenzylamine (2-ABA) can be achieved through selective N-acylation and N-alkylation reactions, often mediated by cesium carbonate, which avoids complex protection and deprotection steps. nih.gov Subsequent microwave-assisted ring closure can efficiently yield the desired N-substituted dihydroquinazolines. nih.gov
For the N-3 position, a variety of aryl and alkyl groups can be introduced. For instance, reactions using different primary amines (linear, branched, or cyclic) in a Leuckart–Wallach type cascade can produce a range of N-3 substituted dihydroquinazolinones in high yields. diva-portal.org Similarly, N-arylation of 4-chloroquinazolines with various anilines, including N-methylanilines, provides an efficient route to N-aryl substituted quinazolines, which are precursors to the dihydro counterparts. beilstein-journals.org These methods allow for the introduction of diverse lipophilic and electronically varied substituents at the nitrogen positions, significantly impacting the molecule's biological profile.
Table 1: Examples of N-Substitution Strategies for Dihydroquinazolinone Synthesis
| Precursor(s) | Reagents/Conditions | N-Substituent | Resulting Compound Type | Reference |
| Methyl (2-formylphenyl) carbamate, Various Amines | Acetic acid, Formic acid, Microwave | Alkyl, Cyclic Alkyl | 3-Substituted-3,4-dihydroquinazolinone | diva-portal.org |
| 2-Aminobenzylamine (2-ABA), Alkyl Halides | Cs₂CO₃, Acetonitrile | Alkyl | N-Alkyl-2-aminobenzylamine (intermediate) | nih.gov |
| 4-Chloroquinazolines, Substituted Anilines | Microwave, THF/H₂O | Aryl, N-Methyl-Aryl | 4-Anilinoquinazolines | beilstein-journals.org |
| 2-(Aminomethyl)anilines, Nitroalkanes | Polyphosphoric acid | Unsubstituted or Substituted | 3,4-Dihydroquinazolines | nih.gov |
C-Substitution Patterns (e.g., Aryl, Alkyl, Heteroaryl)
Modification at the carbon positions, particularly C-2, is a cornerstone of quinazolinone diversification. The most common method for introducing substituents at C-2 is the condensation reaction between an anthranilamide derivative and a variety of aldehydes or ketones. nih.govrsc.org This approach allows for the incorporation of a wide range of aryl, heteroaryl, and alkyl groups. acs.orgrsc.org
For example, a green chemistry approach using lemon juice as a catalyst has been shown to be effective for reacting 2-aminobenzamide (B116534) with a broad scope of aromatic and heteroaromatic aldehydes, including those with chloro, bromo, nitro, methyl, fluoro, and hydroxy groups, as well as imidazole (B134444) and thiazole (B1198619) moieties. rsc.org One-pot, three-component reactions can also be used to install diverse groups at the C-2 and other positions simultaneously. acs.org For instance, the reaction of arenediazonium salts with various alkyl, vinyl, and aryl nitriles leads to corresponding substitutions at the 2-position of the resulting 3,4-dihydroquinazoline ring. acs.org The introduction of bulky or electronically diverse groups at C-2 significantly influences the molecule's interaction with biological targets. nih.gov
Table 2: Examples of C-2 Substitution in Dihydroquinazolin-4(1H)-one Synthesis
| Precursor(s) | Aldehyde/Nitrile Type | Resulting C-2 Substituent | Method | Reference |
| 2-Aminobenzamide | Aromatic & Heteroaromatic Aldehydes | Aryl, Heteroaryl | Lemon Juice/Solar Radiation | rsc.org |
| 2-Aminobenzamide | Aromatic Aldehydes | Aryl | Base-mediated (K₃PO₄) in Water | rsc.org |
| Arenediazonium salts, Anilines | Alkyl, Vinyl, Aryl Nitriles | Alkyl, Vinyl, Aryl | One-pot Three-component Reaction | acs.org |
| Isatoic Anhydride, Phenylhydrazine | Benzaldehyde Derivatives | Aryl | Surfactant (SLS) in Water | tandfonline.com |
| 2-(Aminomethyl)anilines | Nitroalkanes (e.g., Nitroethane) | Alkyl (e.g., Methyl) | Polyphosphoric Acid Annulation | nih.gov |
Halogenation and Hydroxylation Patterns
Introducing halogens (F, Cl, Br) and hydroxyl (-OH) groups onto the benzene (B151609) ring of the quinazolinone core is a common tactic in medicinal chemistry to alter a compound's electronic properties, lipophilicity, and metabolic stability. These substituents can be incorporated either by using appropriately substituted starting materials, such as a halogenated 2-aminobenzamide, or by direct modification of the quinazolinone scaffold. beilstein-journals.orgnih.gov
For instance, a library of 6-halo-2-phenyl-substituted 4-anilinoquinazolines was prepared starting from the corresponding halogenated 4-chloroquinazolines. beilstein-journals.org In another study, various halogenated phenyl groups were introduced at the C-2 position by reacting 2-aminobenzamide with halogen-substituted benzaldehydes. nih.gov While bromine was generally well-tolerated, the introduction of a hydroxyl moiety sometimes resulted in a decrease in certain biological activities. nih.gov The placement of methoxy (B1213986) groups, which can be considered protected hydroxyls, has also been explored, suggesting that the absence of a hydrogen-bonding donor in certain regions can be favorable. nih.govrsc.org
Incorporation of Fused Ring Systems and Complex Heterocyclic Moieties (e.g., Hydrazone, Pyrazole)
To expand chemical space and explore new interactions with biological targets, the 3,4-dihydroquinazolin-4-one core can be fused with other ring systems or linked to complex heterocyclic moieties. A prominent strategy involves the incorporation of a hydrazone group (-NH-N=CH-), creating quinazolinone-hydrazone hybrids. acs.orgresearchgate.net These are often synthesized by reacting a quinazolinone derivative containing a hydrazide group with various aldehydes. epstem.net For example, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate can be converted to its corresponding acetohydrazide, which then serves as a platform to react with aromatic aldehydes to produce a variety of hydrazone derivatives. epstem.net
The fusion of additional rings to the quinazolinone scaffold creates more rigid, three-dimensional structures. nih.gov Such ring-fused systems can be synthesized through intramolecular cyclization reactions. researchgate.net For example, alkene-substituted quinazolinones can undergo tandem cyclizations initiated by radicals to form polycyclic structures. researchgate.net Another approach involves the [4+2] cycloaddition reaction of a thiazolo-2-pyridone (a related heterocyclic system) with arynes to rapidly generate complex, bridged isoquinolones. nih.gov These advanced strategies allow for the creation of structurally novel and complex molecules based on the quinazolinone template.
Diversification Strategies for Lead Compound Identification and Optimization
The chemical derivatization strategies discussed above are integral to the process of lead compound identification and optimization in drug discovery. nih.govnih.gov Diversification of a core scaffold like 5-hydroxy-3,4-dihydroquinazolin-4-one allows for the systematic exploration of the chemical space around a hit compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Lead optimization is a process that utilizes the structure-activity relationships (SAR) gleaned from an initial library of compounds to design and synthesize new analogues with improved characteristics. nih.gov For example, after identifying an initial quinazoline-based antagonist, one study described the elaboration of both a linker portion and a terminal phenyl ring to achieve a derivative with significantly enhanced potency and selectivity. nih.gov This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery. nih.gov
Diversity-oriented synthesis (DOS) is a broader strategy that aims to create structurally diverse and complex small molecules, rather than focusing on a single biological target. diva-portal.org The various synthetic methods for substituting and functionalizing the quinazolinone core, such as multi-component reactions and the incorporation of fused rings, are well-suited for DOS, enabling the construction of large and diverse libraries of natural product-like compounds. acs.orgnih.gov These libraries can then be screened against multiple biological targets to identify novel lead compounds. nih.govnih.gov
Biological Activities and Mechanistic Studies of 5 Hydroxy 3,4 Dihydroquinazolin 4 One and Quinazolinone Derivatives
Enzyme and Receptor Target Identification and Validation
Quinazolinone derivatives have been the subject of extensive research to identify and validate their molecular targets. nih.gov Their diverse pharmacological effects stem from their interactions with a range of enzymes and receptors that are crucial in various physiological and pathological processes.
Quinazolinone-based compounds have emerged as potent inhibitors of several kinases, which are pivotal in cell signaling and are often dysregulated in diseases like cancer. nih.gov Their mechanisms of action often involve competitive binding at the ATP-binding site of these enzymes.
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. nih.gov The dysregulation of the PI3K/AKT/mTOR signaling pathway is a common feature in many human cancers, making PI3K an attractive target for cancer therapy. nih.gov Researchers have developed quinazoline-based dual inhibitors of PI3K and other enzymes, such as histone deacetylases (HDACs). researchgate.net For instance, a series of 4-methyl quinazoline (B50416) derivatives were synthesized and showed significant inhibition of PI3K phosphorylation. researchgate.net Modifications on the quinazoline scaffold have led to compounds with high selectivity for specific PI3K isoforms, such as PI3Kγ/δ. mdpi.com
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. nih.gov HDAC inhibitors have been developed as anticancer agents. Dual inhibitors that target both PI3K and HDAC have been designed by integrating a hydroxamic acid moiety, a known zinc-binding group for HDAC inhibition, into a quinazoline-based PI3K pharmacophore. researchgate.net One such dual inhibitor demonstrated potent activity against multiple cancer cell lines with excellent selectivity for PI3K γ, δ isoforms and HDAC6. nih.gov
Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways like PI3K-AKT and MAPK, promoting cell proliferation and survival. nih.gov Overexpression or mutation of EGFR is common in various cancers. Quinazoline is a well-established scaffold for EGFR inhibitors, with several FDA-approved drugs like gefitinib (B1684475) and erlotinib (B232) based on this structure. nih.govtandfonline.com These inhibitors typically act as ATP-competitive inhibitors. tandfonline.com Research has focused on developing quinazolinone derivatives that can overcome resistance to first-generation EGFR inhibitors, which often arises from mutations like T790M. mdpi.com Novel quinazolinone derivatives have been synthesized that show potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.govbohrium.com
| Compound Type | Target Kinase | Example Compound | IC50 Value | Reference |
| 4-Anilino-quinazoline derivative | EGFRwt | Compound 1 | 20.72 nM | nih.gov |
| Quinazolinone derivative | EGFR | Compound 24 | 13.40 nM | bohrium.com |
| Quinazolinone derivative | PI3Kγ | Compound 137 | 0.09 nM | mdpi.com |
| 4-Methyl quinazoline derivative | PI3K | Compound 15 | 42 nM | researchgate.net |
| Quinazoline-based dual inhibitor | PI3K/HDAC | Compound 23 | - | researchgate.net |
| Benzimidazole-quinazolinone | RAF kinase | Compound 108 | - | mdpi.com |
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibacterial agents. semanticscholar.org It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during replication. researchgate.net Quinazolinone derivatives have been identified as a novel class of DNA gyrase inhibitors. nih.govdiva-portal.org These compounds can circumvent known resistance mechanisms to other gyrase inhibitors like fluoroquinolones. diva-portal.org
The antibacterial activity of these quinazolinone analogs is often associated with a characteristic scaffold combined with a positively charged nitrogen. diva-portal.org The addition of an indole (B1671886) core has been shown to enhance this activity. diva-portal.org Several studies have reported the synthesis and evaluation of quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) moieties as potent inhibitors of E. coli DNA gyrase. semanticscholar.orgresearchgate.net
| Compound Series | Target Enzyme | Most Potent Compound | IC50 Value (E. coli DNA gyrase) | Reference |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | S. aureus GyrB | f4 | 0.31 µM | nih.gov |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | S. aureus GyrB | f14 | 0.28 µM | nih.gov |
| Quinazolin-4(3H)-one with hydrazone/pyrazole | E. coli DNA gyrase | 4a | 3.19 µM | semanticscholar.org |
| Quinazolin-4(3H)-one with hydrazone/pyrazole | E. coli DNA gyrase | 5a | 4.17 µM | semanticscholar.org |
| Quinazolin-4(3H)-one with hydrazone/pyrazole | E. coli DNA gyrase | 5c | 3.82 µM | semanticscholar.org |
| Quinazolin-4(3H)-one with hydrazone/pyrazole | E. coli DNA gyrase | 5d | 3.54 µM | semanticscholar.org |
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. mdpi.com Their overactivation is implicated in various neurological disorders, making them a therapeutic target. mdpi.com Quinazolinone derivatives have been identified as potent noncompetitive antagonists of AMPA receptors. nih.gov
The mechanism of these antagonists involves binding to an allosteric site on the receptor, thereby modulating its function without directly competing with the endogenous ligand, glutamate. mdpi.com This negative allosteric modulation can help to control excessive glutamatergic activity. mdpi.com Piriqualone was one of the initial quinazolinone derivatives found to be an AMPA receptor antagonist. nih.gov Further optimization of its structure led to the development of highly potent and selective antagonists, such as CP-465,022, which binds to the AMPA receptor with high affinity. nih.gov
| Compound | Target Receptor | Activity | IC50 Value | Reference |
| Piriqualone (1) | AMPA Receptor | Antagonist | - | nih.gov |
| (+)-38 (CP-465,022) | AMPA Receptor | Antagonist | 36 nM | nih.gov |
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. nih.gov PARP inhibitors are a class of targeted anticancer agents that work by preventing cancer cells from repairing their DNA, leading to cell death. Quinazolin-4-one derivatives have been extensively studied as PARP inhibitors. nih.govacs.org
The design of these inhibitors often involves mimicking the nicotinamide (B372718) portion of the NAD+ substrate. researchgate.net Structural modifications to the quinazolinone scaffold, such as substitutions at the 2- and 8-positions, have been shown to significantly enhance PARP inhibitory activity. acs.org For example, an 8-hydroxy or 8-methyl substituent generally improves potency compared to an 8-methoxy group. acs.org Furthermore, the introduction of substituents on a 2-aryl ring can also increase inhibitory activity. acs.org Some of these quinazolinone-based PARP inhibitors are among the most potent reported. acs.org
| Compound Series | Target Enzyme | Most Potent Compounds | IC50 Range | Reference |
| 8-Methylquinazolinones | PARP | - | 0.13–0.27 μM | acs.org |
| 8-Hydroxy-2-methylquinazolinone (NU1025) | PARP | NU1025 | 0.40 μM | acs.org |
| Quinazolinone-based derivatives | PARP-1 | Compound 12c | 30.38 nM | rsc.org |
| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1 | Compounds 3–23 | 2.39–17.05 nM | acs.org |
| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-2 | Compounds 3–23 | 0.38–6.75 nM | acs.org |
Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Agents that interfere with tubulin polymerization are effective anticancer drugs. Quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govnih.gov
This interference with microtubule dynamics leads to a disruption of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govnih.gov For example, 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone has been shown to strongly bind to tubulin, inhibiting microtubule polymerization both in vitro and in vivo. nih.gov A series of quinazoline derivatives designed to target the colchicine binding site demonstrated potent antiproliferative activity, with one compound, Q19, showing an IC50 value of 51 nM against the HT-29 colon cancer cell line. nih.gov
| Compound | Target | Mechanism | IC50 (HT-29 cells) | Reference |
| 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (102) | Tubulin | Inhibition of microtubule polymerization | - | nih.gov |
| Holu-7 | Tubulin | Selective anticancer agent | - | researchgate.net |
| Quinazoline derivative Q19 | Tubulin (Colchicine binding site) | Inhibition of microtubule polymerization | 51 nM | nih.gov |
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system that hydrolyzes the neurotransmitter acetylcholine. dergipark.org.tr Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, and their inhibition can be beneficial in treating neurodegenerative disorders and depression. nih.gov
Quinazolinone derivatives have been developed as inhibitors of both AChE and MAO. nih.govnih.govresearchgate.net Some derivatives have been designed as multi-target agents, exhibiting both cholinesterase inhibitory and anti-inflammatory properties. nih.gov For instance, certain quinazolinone derivatives have shown promising anti-acetylcholinesterase activity in both in vitro and in vivo studies. nih.gov Similarly, pyrazoline-bearing 4(3H)-quinazolinones have been synthesized and evaluated as potent and selective inhibitors of MAO-A and MAO-B isoforms. nih.gov
| Compound Series | Target Enzyme | Most Active Compounds | Activity/IC50 | Reference |
| Quinazolinone derivatives | Acetylcholinesterase (AChE) | 6f, 6h, 7b | Promising anti-AChE activity | nih.gov |
| 4(3H)-Quinazolinone derivatives | Acetylcholinesterase (AChE) | 5b, 5d | Promising anticholinesterase agents | dergipark.org.tr |
| Pyrazoline-bearing 4(3H)-quinazolinones | MAO-A | 4a-4h, 4j-4n, 5g-5l | High activity | nih.gov |
| Pyrazoline-bearing 4(3H)-quinazolinones | MAO-B | 4i, 5a-5f | High activity | nih.gov |
Molecular and Cellular Pathway Perturbations
The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, and the epithelial-mesenchymal transition (EMT) is a crucial process by which epithelial tumor cells gain migratory and invasive properties. acs.orgnih.govmdpi.com Certain quinazolinone derivatives have been investigated for their potential to inhibit these critical steps in cancer progression.
A novel quinazolinone derivative, actinoquinazolinone, isolated from the marine bacterium Streptomyces sp. CNQ-617, has demonstrated the ability to suppress the motility and invasion of gastric cancer cells. nih.gov At a concentration of 5 µM, actinoquinazolinone was found to inhibit the expression of markers associated with EMT in AGS gastric cancer cells. nih.gov Furthermore, this compound was observed to decrease the expression of seventeen genes linked to human cell motility. nih.gov Among the genes affected were those encoding for ARP2/3 actin-related protein 2/3 (ACTR2/3), rho guanine (B1146940) nucleotide exchange factor (GEF) 7 (ARHGEF7), cell division cycle 42 (CDC42), cortactin (CTTN), and vimentin (B1176767) (VIM). nih.gov
The transcription factor Snail is a key regulator of EMT, and its degradation is mediated by E3 ubiquitin ligases. acs.org The carboxyl terminus of Hsc70-interacting protein (CHIP) has been identified as a novel Snail ubiquitin ligase, and the inhibition of CHIP expression leads to increased Snail protein levels, inducing EMT and enhancing cancer cell migration and invasion. acs.org
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and angiogenesis. nih.gov Consequently, agents that can disrupt STAT3 signaling are of significant interest in cancer therapy.
The aforementioned actinoquinazolinone was also found to slightly suppress the STAT3 signaling pathway in AGS gastric cancer cells. nih.gov While the effect was noted as slight, it points to a potential mechanism by which this class of compounds may exert its anti-cancer effects. The activation of STAT3 is often dysregulated in a wide range of cancers, making it a viable therapeutic target. nih.gov
Inhibition of STAT3 signaling can be achieved through various mechanisms, including the inhibition of STAT3 dimerization. nih.gov Several small molecule inhibitors have been identified that can disrupt this process. nih.gov
The antioxidant properties of chemical compounds are crucial in mitigating the cellular damage caused by free radicals. The presence of hydroxyl groups in a molecule's structure often contributes to its antioxidant and radical scavenging capabilities. rsc.org
The antioxidant activity of phenolic compounds is well-documented and is influenced by the number and position of hydroxyl groups. rsc.org For instance, the unstable enol structure in 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one has been identified as a key factor in its antioxidant activity. rsc.org The radical scavenging activity of flavonoids, a class of phenolic compounds, is also dependent on their structure, particularly the arrangement of hydroxyl groups. nih.gov The ability to scavenge free radicals can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.
While specific studies on the antioxidant mechanism of 5-hydroxy-3,4-dihydroquinazolin-4-one are not extensively detailed in the provided results, the presence of the hydroxyl group suggests potential for such activity. The general principles of antioxidant action by phenolic compounds would likely apply.
A hallmark of cancer is uncontrolled cell division, which is regulated by the cell cycle. Many chemotherapeutic agents exert their effects by inducing cell cycle arrest and promoting programmed cell death, or apoptosis. Quinazolinone derivatives have been shown to influence these processes.
Several studies have demonstrated that various quinazolinone derivatives can induce cell cycle arrest, often at the G2/M phase. bue.edu.egbue.edu.eg For instance, certain 3,4-dihydroquinazolinone derivatives have been shown to impair cell proliferation by arresting the cell cycle at the G2/M phase. bue.edu.egbue.edu.eg This is often accompanied by the induction of apoptosis.
The induction of apoptosis by quinazolinone derivatives is frequently mediated through the activation of caspases, a family of proteases central to the apoptotic process. researchgate.net For example, treatment with certain quinazolinone compounds leads to the cleavage of caspases 3, 8, and 9, as well as PARP (poly(ADP-ribose) polymerase). researchgate.net Annexin V-FITC analysis has confirmed a significant increase in early apoptosis in cells treated with these compounds. bue.edu.egbue.edu.eg
Table 1: Effect of Quinazolinone Derivatives on Cell Cycle and Apoptosis
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |
| 3,4-dihydroquinazolinone derivatives | HepG-2 | G2/M phase arrest | Increased early apoptosis | bue.edu.egbue.edu.eg |
| (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11) | HCT116 | G2/M phase arrest | Caspase-dependent cell death | researchgate.net |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | - | G2 + M arrest | - | nih.govrsc.org |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) | - | G2 + M arrest | - | nih.govrsc.org |
Broad Spectrum Pharmacological Activities (mechanistic focus, excluding clinical applications)
Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably their potential as anticancer agents. mdpi.com The anticancer effects of these compounds are exerted through a variety of mechanisms at the molecular level.
One of the key anticancer mechanisms of certain quinazolinone derivatives is the inhibition of tubulin polymerization. nih.govrsc.org Tubulin is a critical protein for the formation of microtubules, which are essential for cell division during mitosis. By disrupting tubulin polymerization, these compounds can arrest the cell cycle and inhibit cancer cell proliferation. nih.govrsc.org For example, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) has been shown to completely inhibit tubulin polymerization, leading to potent cytotoxicity against various cancer cell lines. nih.govrsc.org
Another significant mechanism of action for quinazolinone derivatives is the inhibition of protein kinases, particularly tyrosine kinases. mdpi.com Many of these derivatives function as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth and proliferation. bue.edu.egbue.edu.eg The inhibitory activity of these compounds against EGFR has been demonstrated in various cancer cell lines, with some derivatives showing IC50 values in the nanomolar range. bue.edu.egbue.edu.eg
Furthermore, some quinazolinone derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival. mdpi.com
Table 2: Anticancer Mechanisms of Quinazolinone Derivatives
| Derivative Class | Primary Mechanism | Specific Target(s) | Reference(s) |
| 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones | Tubulin Polymerization Inhibition | Tubulin | nih.govrsc.org |
| 3,4-dihydroquinazolinone derivatives | Tyrosine Kinase Inhibition | EGFR | bue.edu.egbue.edu.eg |
| Quinazolinone Chalcone | PI3K/Akt/mTOR Pathway Inhibition | PI3K/Akt/mTOR | bue.edu.eg |
Anti-inflammatory Pathways
Quinazolinone derivatives exhibit significant anti-inflammatory properties through various mechanisms, primarily by targeting key enzymes and pathways involved in the inflammatory cascade. researchgate.net A prominent mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov
Dual inhibition of both COX and LOX pathways is an effective strategy to achieve broader anti-inflammatory efficacy with potentially fewer side effects. nih.gov Researchers have successfully designed pyrazoloquinazoline derivatives that act as dual COX-2/5-LOX inhibitors. nih.gov Similarly, novel quinazolinone derivatives conjugated with moieties like ibuprofen (B1674241) or indole acetamide (B32628) have been developed as selective COX-2 inhibitors. nih.gov Specific 2,3-disubstituted 4(3H)-quinazolinones have demonstrated potent in vitro COX-1/COX-2 inhibition. nih.gov For instance, compounds 4 and 6 from one study were identified as potent COX-2 inhibitors with high selectivity. nih.gov
Another key anti-inflammatory mechanism is the modulation of cytokine production. Certain quinazoline-4-one derivatives have been identified as cytokine inhibitors. nih.gov Studies have shown that some derivatives can suppress the secretion of inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in macrophages. nih.govnih.gov Furthermore, some quinazoline-2,4(1H,3H)-dione derivatives act by inhibiting the Na+/H+ exchanger (NHE-1), a mechanism that plays a role in the lung inflammatory response. nih.gov
The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazoline-based agent used in treating arthritis. mdpi.comencyclopedia.pub Another derivative, NSC127213 , functions by inhibiting histamine-1 (H1R) and histamine-4 (H4R) receptors to manage inflammatory and allergic conditions. mdpi.com
Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| Pyrazoloquinazoline derivatives (e.g., 3j) | COX-1/COX-2 | Compound 3j showed superior COX-2 inhibition (IC50 = 47 nM) compared to celecoxib. | nih.gov |
| 2,3-disubstituted 4(3H)-quinazolinones (e.g., 4, 6) | COX-2 | Compounds 4 and 6 exhibited strong COX-2 inhibitory activity (IC50 = 0.33µM and 0.40µM, respectively). | nih.gov |
| Quinazolinones conjugated with indole acetamide (e.g., 7c) | COX-2 | Showed similar in vivo anti-inflammatory activity to celecoxib. | nih.gov |
| Guanidine derivatives of Quinazoline-2,4(1H,3H)-dione (e.g., 4a) | Cytokines (NO, IL-6) | Inhibited nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages. | nih.gov |
Antimicrobial Modalities (e.g., Antibacterial, Antifungal, Antiviral)
The quinazolinone scaffold is a versatile framework for developing agents against a broad spectrum of microbes, including bacteria, fungi, and viruses. mdpi.comnih.gov
Antibacterial Activity: Quinazolinone derivatives have demonstrated considerable antibacterial activity, particularly against Gram-positive bacteria. nih.gov Some have shown efficacy superior to standard drugs. nih.gov The structural features critical for this activity often include substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of halogen atoms at positions 6 and 8. nih.gov One of the mechanisms of action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov In a notable discovery, a novel 4(3H)-quinazolinone antibacterial was found to inhibit penicillin-binding proteins (PBP1 and PBP2a) in Methicillin-resistant Staphylococcus aureus (MRSA), a mechanism analogous to that of β-lactam antibiotics. acs.org The antibacterial effect of some quinazolinone derivatives can be significantly enhanced through conjugation with silver nanoparticles. nih.gov
Antifungal Activity: Several series of quinazolinone derivatives have been synthesized and found to be effective against various plant pathogenic fungi, such as Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Rhizoctonia solani. acs.orgmdpi.com The proposed mechanism for some of these compounds includes causing damage to fungal mycelia and organelles while altering the permeability of the cell membrane. acs.org Fused heterocyclic systems, like pyrazol-quinazolinones, have also shown promising antifungal effects. mdpi.com For some derivatives, the target enzyme is believed to be Cytochrome P450 14α-sterol demethylase (CYP51), which is crucial for fungal cell membrane synthesis. nih.gov
Antiviral Activity: While several sources report that quinazoline derivatives possess antiviral properties, detailed mechanistic studies are less common in the provided literature compared to their antibacterial and antifungal actions. mdpi.commdpi.comnih.gov This indicates an area that may warrant further investigation to elucidate specific viral targets and mechanisms of inhibition.
Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives
| Compound/Series | Organism(s) | Activity/Mechanism | Reference |
|---|---|---|---|
| 4(3H)-quinazolinone (Compound 27) | Gram-positive bacteria (e.g., S. aureus, including resistant strains) | Showed MIC values of ≤0.5 μg/mL against all S. aureus strains tested. Inhibits PBP1 and PBP2a. | acs.org |
| Quinazolinone derivative (Compound 6c) | Phytopathogenic fungi (e.g., S. sclerotiorum, F. graminearum) | High bioactivity with IC50 values of 2.46 μg/mL against S. sclerotiorum. | acs.org |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) | Gram-positive and Gram-negative bacteria | Showed superior activity among a series of synthesized Schiff bases. | frontiersin.org |
| Pyrazol-quinazolinone (Compound 2c) | Fusarium oxysporum | Showed 62.42% inhibition at a concentration of 300 mg/L. | mdpi.comresearchgate.net |
Antimalarial and Antiprotozoal Properties
Quinazolinone-based compounds have emerged as a significant class in the search for new treatments for parasitic diseases, including malaria and infections caused by other protozoa. scialert.netimrpress.com
Much of the research in this area has been inspired by febrifugine (B1672321), a natural alkaloid isolated from the Chinese plant Dichroa febrifuga, which contains a quinazolinone moiety. nih.govnih.gov This natural product is known for its potent antimalarial properties, and studies have confirmed that the 4-quinazolinone core is essential for its activity against the malaria parasite. nih.gov Synthetic derivatives based on the febrifugine structure have shown significant in vivo activity against Plasmodium berghei. nih.gov
Beyond febrifugine analogues, other novel quinazolinone scaffolds have been developed. A series of quinazolinone-2-carboxamide derivatives were identified as potent inhibitors of P. falciparum, demonstrating a rapid in vitro killing profile. acs.org
The antiprotozoal activity of quinazolinones extends beyond malaria. Certain 2-aroyl quinazolinones have shown efficacy against Trypanosoma brucei, Trypanosoma cruzi (the causative agent of Chagas disease), and Leishmania infantum. nih.gov Furthermore, 2,3-disubstituted-4(3H)-quinazolinones have exhibited promising antileishmanial activity against Leishmania major, with some compounds showing significantly greater potency than the conventional drug miltefosine. nih.gov
Table 3: Antimalarial and Antiprotozoal Activity of Selected Quinazolinone Derivatives
| Compound/Series | Parasite | Key Findings | Reference |
|---|---|---|---|
| Febrifugine-based derivatives | Plasmodium berghei | Exhibited in vivo antimalarial activity in mice. | nih.gov |
| Quinazolinone-2-carboxamide (19f) | P. falciparum (including resistant strains) | Potent inhibitor, 95-fold more potent than the original hit compound. | acs.org |
| 2-aroyl quinazolinone (KJ10) | Trypanosoma brucei rhodesiense | Exhibited an IC50 value of 1.1 μM. | nih.gov |
| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) | Leishmania species | Showed antileishmanial activity two times better than miltefosine. | nih.gov |
| 3-aryl-2-styryl substituted-4(3H)-quinazolinone (Compound 10) | Plasmodium berghei | Showed a high percent suppression of 74.18%. | nih.gov |
Analgesic and Anticonvulsant Properties (mechanistic insights)
The central nervous system (CNS) effects of quinazolinone derivatives, particularly their analgesic and anticonvulsant activities, are well-documented. mdpi.com
Analgesic Properties: The analgesic effects of quinazolinones are often linked to their anti-inflammatory capabilities, particularly through the inhibition of COX enzymes. mdpi.comnih.gov Various series of 2- and 3-substituted quinazolinones have been reported to possess mild to moderate analgesic activity. mdpi.com For example, certain pyrazole-substituted quinazolinones demonstrated significant inhibition of pain in experimental models. mdpi.com
Anticonvulsant Properties: The anticonvulsant activity of this class of compounds is robust and has been extensively investigated. researchgate.netnih.gov A primary mechanism of action is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. mdpi.comMethaqualone , a well-known sedative-hypnotic quinazolinone, acts as a positive allosteric modulator (PAM) of the GABA-A receptor. mdpi.com It is understood to act at the transmembrane β(+)/α(−) subunit interface, a site distinct from those of benzodiazepines or barbiturates. mdpi.com
Newly synthesized quinazoline derivatives have shown significant protection in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.gov In addition to GABA-A receptor modulation, another proposed anticonvulsant mechanism for some derivatives is the inhibition of brain carbonic anhydrase (CA), an enzyme whose inhibition can lead to increased CO2 concentration and contribute to epilepsy management. mdpi.comnih.gov
Table 4: Anticonvulsant Activity of Selected Quinazolinone Derivatives
| Compound Series | Test Model | Activity/Mechanism | Reference |
|---|---|---|---|
| Methaqualone | In vitro assays | Positive allosteric modulator (PAM) of the GABA-A receptor. | mdpi.com |
| Substituted quinazolinone semicarbazones | MES, scSTY | Potent anticonvulsive activity, with some compounds equipotent to phenytoin. | researchgate.net |
| 2-Thioquinazolin-4(3H)-one derivatives (e.g., 8b) | PTZ model | Showed favorable results in percentage of protection, seizure latency, and reduction in seizure number. Potential GABA-A receptor modulation. | mdpi.com |
| Substituted quinazolinones (e.g., 8, 13, 19) | scPTZ model | Exhibited 100% protection against myoclonic seizures without neurotoxicity. Potential inhibition of carbonic anhydrase (hCA II). | nih.gov |
Antihypertensive and Diuretic Mechanisms
Quinazolinone derivatives have been investigated for their cardiovascular effects, leading to the identification of compounds with significant antihypertensive and diuretic properties. scialert.netresearchgate.net
Antihypertensive Mechanisms: Several series of novel substituted quinazolin-4(3H)-one derivatives have demonstrated good to significant antihypertensive activity in in vivo studies. tandfonline.comnih.gov A key mechanism for some of these compounds is the blockade of α1-adrenergic receptors, which is the same mechanism of action as the well-known antihypertensive drug Prazosin (B1663645) , itself a quinazoline derivative. nih.govbenthamscience.com Structure-activity relationship studies have revealed that the substitution pattern on the quinazolinone scaffold greatly influences antihypertensive potency. tandfonline.comnih.gov For example, the introduction of electron-withdrawing groups, such as nitro (NO2) or chloro (Cl), on a peripheral phenyl ring has been shown to increase antihypertensive activity. tandfonline.com Some newly synthesized compounds have been found to be as potent, or in some cases more efficacious, than prazosin in animal models. nih.gov
Diuretic Mechanisms: The diuretic activity of quinazolinone derivatives is also reported in the literature, often in conjunction with their antihypertensive effects. scialert.netresearchgate.net Marketed drugs such as Fenquizone are dihydroquinazolinone-based diuretics. researchgate.net However, the specific mechanistic pathways through which these compounds exert their diuretic effects are not as extensively detailed in the provided search results as their antihypertensive actions.
Table 5: Antihypertensive Activity of Selected Quinazolinone Derivatives
| Compound Series | Key Findings | Potential Mechanism | Reference |
|---|---|---|---|
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Some compounds were as potent as prazosin, with two being more efficacious at higher doses. | α1-adrenergic receptor blockade. | nih.gov |
| Novel quinazolin-4(3H)-one derivatives (e.g., 2a, 2c, 4a) | Several compounds showed a hypotensive effect and produced bradycardia, with activity better than prazosin. | α1-adrenergic receptor blockade. | nih.govbenthamscience.com |
| Quinazolinone derivatives with electron-withdrawing groups (e.g., 19, 20) | Compound 20 showed significant antihypertensive activity compared to standard drugs. | Not specified, but activity influenced by electronic properties of substituents. | tandfonline.com |
Structure Activity Relationship Sar Investigations of 5 Hydroxy 3,4 Dihydroquinazolin 4 One Analogues
Impact of Hydroxyl Group Position and Reactivity on Biological Activity
The position and reactivity of hydroxyl (-OH) groups on the quinazolinone scaffold and its substituents are critical determinants of biological activity. The ability of the hydroxyl group to act as a hydrogen-bond donor and acceptor plays a significant role in molecular interactions with biological targets.
Research has shown that the placement of hydroxyl groups on an N-3 aryl substituent can significantly enhance antimicrobial properties. Specifically, derivatives with a hydroxyl group at the ortho or meta position of this phenyl ring exhibit excellent activity against both bacterial and fungal species. nih.gov In the development of antibacterials targeting penicillin-binding proteins (PBPs), the specific placement of hydrogen-bond donors like the hydroxyl group proved important for potency. acs.org For instance, replacing a 3-hydroxyphenyl at ring 2 with pyridine (B92270) derivatives was tolerated, maintaining activity, whereas substitutions at other positions on ring 3, such as a hydroxyl group at C6, were not tolerated and led to a loss of activity. acs.org
In the context of antiproliferative activity, the presence and position of a hydroxyl group also have a profound impact. Studies on 2-substituted quinazolin-4(3H)-ones revealed that demethylation of a methoxy (B1213986) derivative (compound 17) to its corresponding hydroxy analog (compound 21) led to a significant reduction in antiproliferative activity against tested cancer cell lines. mdpi.com Conversely, in another study focusing on cytotoxic agents, the presence of an -OH moiety on the aromatic ring at the 2-position resulted in a 3-fold decrease in potency. nih.gov
For antioxidant activity, the number and position of phenolic hydroxyl groups are key. The introduction of a supplementary phenolic OH group to create pyrogallol (B1678534) derivatives was shown to enhance antioxidant activity. nih.gov This enhancement is attributed to the stabilization of the resulting radical through intramolecular hydrogen bonding after the compound scavenges a free radical. nih.gov
| Compound Series/Position | Biological Activity Studied | Impact of Hydroxyl Group | Reference |
|---|---|---|---|
| N-3 Phenyl Ring (ortho/meta-OH) | Antimicrobial | Enhanced activity against bacteria and fungi. | nih.gov |
| Ring 2 (3-hydroxyphenyl) | Antibacterial (PBP inhibition) | Important for potency; specific placement of H-bond donors is critical. | acs.org |
| Ring 3 (C6-OH) | Antibacterial (PBP inhibition) | Not tolerated; resulted in loss of activity. | acs.org |
| Position 8 (demethylation of methoxy to hydroxy) | Antiproliferative | Significantly reduced activity. | mdpi.com |
| Position 2 Aromatic Ring (-OH) | Cytotoxic | 3-fold decrease in potency. | nih.gov |
| Polyphenolic Derivatives (additional OH) | Antioxidant | Enhanced activity due to radical stabilization. | nih.gov |
Influence of Substituent Nature (e.g., Electron-Withdrawing Groups) and Position on Pharmacological Profiles
The pharmacological profile of quinazolinone analogues is heavily dependent on the electronic properties and location of substituents on the heterocyclic and aromatic rings.
SAR studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are particularly important for modulating biological activity. nih.gov For antimicrobial activity, the presence of halogen atoms, which are electron-withdrawing, at positions 6 and 8 can significantly improve efficacy. nih.govnih.gov For example, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. nih.gov Similarly, bromo-substituted derivatives have shown promising activity against Staphylococcus aureus. jocpr.com
In the context of anticancer activity, the nature of the substituent is also critical. While aromatic nitro (-NO2) substitution was found to be poorly tolerated in one study on cytotoxic agents, a trifluoromethyl (-CF3) group at the same position retained good activity, suggesting the effect is not solely based on electron-withdrawing potential. nih.gov The trifluoromethyl group has also been used to optimize histamine (B1213489) H3 receptor inverse agonists, with 2-methyl-3-(4-{[3-(1-pyrrolidinyl)propyl]oxy}phenyl)-5-(trifluoromethyl)-4(3H)-quinazolinone being identified as a potent and selective derivative. acs.org
When investigating VEGFR-2 inhibitors, the influence of substituents on a 7-chloro-quinazolinone scaffold was examined. dovepress.com Replacing a 4-methoxy group on the N-3 phenyl ring with other substituents like 4-chloro, 4-bromo, or 4-trifluoromethyl negatively impacted the inhibitory activity. dovepress.com This indicates that a delicate balance of steric and electronic properties is required for optimal pharmacological effect.
| Position(s) | Substituent | Biological Activity | Observed Effect | Reference |
|---|---|---|---|---|
| 6 and 8 | Halogen (e.g., Iodo, Bromo) | Antimicrobial | Improves activity. | nih.govnih.gov |
| Aromatic moiety at C2 | -NO2 (Nitro) | Cytotoxic | Poorly tolerated. | nih.gov |
| Aromatic moiety at C2 | -CF3 (Trifluoromethyl) | Cytotoxic | Retained good activity. | nih.gov |
| 5 | -CF3 (Trifluoromethyl) | Histamine H3 Inverse Agonism | Potent and selective activity. | acs.org |
| 7-chloro scaffold, N-3 phenyl | -Cl, -Br, -CF3 (replacing -OCH3) | VEGFR-2 Inhibition | Negatively influenced inhibitory activity. | dovepress.com |
Ligand-Receptor Interaction Profiling and Critical Binding Features
The biological activity of 5-hydroxy-3,4-dihydroquinazolin-4-one analogues is dictated by their specific interactions with the amino acid residues within the binding sites of their target proteins. Docking studies and interaction profiling have elucidated key binding features, such as hydrogen bonds and hydrophobic interactions, that are essential for affinity and efficacy.
For quinazolinone-based cholecystokinin (B1591339) (CCK) antagonists, hydrogen bonding is considered a crucial binding force. nih.gov In the case of VEGFR-2 inhibitors, a scaffold at the N1 position of the quinazoline (B50416) ring often acts as a hydrogen bond acceptor, interacting with the Cys919 residue in the receptor's active site. wikipedia.org Furthermore, terminal aromatic rings on these inhibitors can form favorable hydrophobic interactions within a hydrophobic pocket of the VEGFR-2 receptor. wikipedia.org Molecular docking of quinazolin-4(3H)-one derivatives bearing a urea (B33335) functionality into the VEGFR-2 active site revealed that the most potent compound, 5p, formed key hydrogen bonds with the amino acid residues Cys919 and Asp1046. dovepress.com
In the context of antibacterial agents, molecular docking has shown that quinazolinone derivatives can bind strongly to the DNA gyrase enzyme. researchgate.net The core of the molecule can interact effectively with key residues such as GLU50, ASN46, and GLY77. researchgate.net For quinazolinones targeting tubulin polymerization, the orientation of substituents is critical. For instance, a 1-naphthyl substituent at the 2-position was found to be 50-fold more potent than the 2-naphthyl analogue, indicating a profound effect of ligand orientation within the binding pocket. nih.gov
Docking studies of potent quinazolinone derivatives into the ATP binding site of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK) have also been performed. researchgate.net These studies help to rationalize the observed biological activity by showing how the compounds mimic the binding of known inhibitors like gefitinib (B1684475). researchgate.net For dual inhibitors of EGFR and BRAFV600E, a significant hydrogen bond interaction was observed between the pyrimidine (B1678525) nitrogen of the quinazolinone scaffold and the amino acid Met769 in the EGFR active site, stabilizing the ligand. nih.gov
| Target | Quinazolinone Analogue Type | Key Interactions and Binding Features | Reference |
|---|---|---|---|
| CCK Receptors | General Quinazolinones | Hydrogen bonding is an important binding force. | nih.gov |
| VEGFR-2 | Quinoline and Quinazoline derivatives | N1 of quinazoline acts as H-bond acceptor with Cys919; hydrophobic interactions with terminal aromatic ring. | wikipedia.org |
| VEGFR-2 | Quinazolin-4(3H)-ones with urea | Hydrogen bonds with Cys919 and Asp1046. | dovepress.com |
| DNA Gyrase | Quinazolinone derivatives | Strong binding with interactions to GLU50, ASN46, and GLY77. | researchgate.net |
| Tubulin | 2,3-Dihydroquinazolin-4(1H)-ones | Specific orientation of substituents (e.g., 1-naphthyl vs. 2-naphthyl) is critical for potency. | nih.gov |
| EGFR-TK | 2,3-disubstituted quinazolin-4(3H)-ones | Binding within the ATP binding site, mimicking known inhibitors. | researchgate.net |
| EGFR | Quinazolin-4-one/3-cyanopyridin-2-one hybrids | Hydrogen bond between pyrimidine nitrogen and Met769. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is valuable for predicting the activity of new analogues and for providing insights into the structural features that govern their pharmacological effects. nih.gov
Several QSAR studies have been conducted on quinazolinone derivatives to understand their diverse biological activities. nih.gov For quinazolinone-based cytotoxic agents targeting breast cancer cell lines, QSAR models have been developed to relate various molecular descriptors to their anticancer activity. researchgate.netnih.gov These studies identified constitutional, functional, 2D autocorrelation, and charge descriptors as significant parameters for predicting cytotoxic potency. nih.gov The results from these QSAR models often show good correlation with experimental data and binding energies calculated from molecular docking simulations. nih.gov
In the development of quinazolinone derivatives containing hydrazone units as antitumour agents, a 3D-QSAR model was constructed using the Comparative Molecular Field Analysis (CoMFA) method. rsc.org Such models provide a 3D map of the steric and electrostatic fields around the molecules, indicating regions where modifications would likely enhance or decrease activity. This predictive model was used to guide the future design of more potent antitumour compounds. rsc.org
QSAR studies on cholecystokinin (CCK) antagonists have helped to unravel the mechanisms of interaction for different classes of compounds, including quinazolinones. nih.gov For antimalarial compounds, QSAR models have utilized descriptors such as dipole moment, atomic net charge, HOMO/LUMO energies, surface area, and lipophilicity (log P) to build predictive equations for their activity. walisongo.ac.id The goal of these studies is to create robust and predictive models that can facilitate the design of novel, more effective therapeutic agents. nih.gov
Computational and Theoretical Chemistry Studies in the Research of 5 Hydroxy 3,4 Dihydroquinazolin 4 One
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to screen virtual libraries of compounds against a specific protein target to identify potential drug candidates. For derivatives of the quinazolinone and dihydroquinazolinone core, molecular docking has been instrumental in predicting their binding affinity and interaction patterns with various biological targets.
Docking studies on quinazolinone derivatives have revealed key interactions that are crucial for their biological activity. For example, in studies targeting enzymes like poly (ADP-ribose) polymerase 10 (PARP10), docking evaluations have shown multiple pi-alkyl and hydrogen bond interactions between the quinazolin-4(3H)-one ring and key amino acid residues such as Ala921, Leu926, and Tyr932. nih.gov Similarly, when docked against other targets like thrombin, trypsin, and α-glucosidase, quinazolinone compounds have demonstrated strong binding energies and formed significant hydrogen bonds and ionic interactions with active site residues. nih.gov For instance, interactions with Ser195 and Gly216 in the thrombin active site are often observed. nih.gov These simulations help rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of more potent inhibitors.
Table 1: Examples of Molecular Docking Studies on Quinazolinone Derivatives This table is interactive. Click on headers to sort.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Amino quinazolin-4(3H)-one derivative | PARP10 | Ala911, Val913, Tyr919, Ala921, Leu926, Tyr932, Ile987 | Not specified | nih.gov |
| Dihydroquinazolin-4(1H)-one derivative | PARP10 | His887, Ala911, Val913, Tyr919, Tyr932, Leu926, Ile987 | Not specified | nih.gov |
| Quinazolinone Schiff base conjugate | Trypsin | Ser195, Lys202 | -10.1979 | nih.gov |
| Quinazolinone Schiff base conjugate | Elastase | His57, Asp194, Ser214, Val216, Arg217 | -9.8673 | nih.gov |
| Quinazolinone derivative | AKT1 | Not specified | -7.9 to -9.1 | nih.gov |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the predicted binding mode and to understand the conformational changes that may occur upon ligand binding.
For quinazoline-based compounds, MD simulations have been employed to validate docking results and confirm the stability of the ligand within the protein's active site. nih.govnih.gov These simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the protein and ligand atoms to ensure the complex remains stable. For example, MD simulations of quinazoline (B50416) derivatives bound to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have been used to confirm that the inhibitor remains securely in the binding pocket, maintaining the key interactions predicted by docking. nih.gov Similarly, simulations have been used to study the stability of quinazoline-based inhibitors in complex with 5-lipoxygenase activating protein (FLAP). nih.gov The persistence of hydrogen bonds and hydrophobic contacts throughout the simulation provides strong evidence for a stable and favorable binding interaction.
Density Functional Theory (DFT) Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For compounds like 5-hydroxy-3,4-dihydroquinazolin-4-one, DFT calculations provide fundamental insights into their intrinsic chemical properties.
DFT is used to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. nih.gov This optimized geometry serves as the basis for further electronic analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govnih.gov Conversely, a large HOMO-LUMO gap implies high stability and lower reactivity. nih.govemerginginvestigators.org This analysis is crucial in drug design, as the reactivity of a compound can influence its biological activity and potential for off-target effects. For many nitrogen-containing drugs, the HOMO-LUMO gap typically falls within a range of 3.5-4.5 eV, which is considered to represent a good balance of stability and reactivity. emerginginvestigators.org Theoretical studies on related heterocyclic systems have shown that substitutions on the core structure can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and potential bioactivity. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.
In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas, which are susceptible to electrophilic attack and are often involved in hydrogen bond acceptance. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atoms, would be expected to show negative electrostatic potential, highlighting them as key sites for interacting with biological receptors. emerginginvestigators.org MEP analysis is therefore a valuable tool for predicting and understanding the non-covalent interactions that govern ligand-receptor binding.
In Silico ADME Prediction
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) provides an early assessment of a molecule's drug-likeness. These computational models use the molecular structure to predict various physicochemical properties.
For quinazolinone derivatives, ADME predictions are routinely performed. frontiersin.org Key parameters evaluated include compliance with Lipinski's Rule of Five (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) and Veber's rule (rotatable bonds ≤ 10, topological polar surface area ≤ 140 Ų), which suggest good oral bioavailability. nih.gov Studies on various quinazolinone series have shown that they generally possess favorable drug-like properties, with good predicted intestinal absorption and bioavailability. frontiersin.orgnih.gov
Table 2: Representative In Silico ADME Predictions for Quinazolinone-based Compounds This table is interactive. Click on headers to sort.
| Compound Type | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Lipinski's Rule Compliance |
|---|---|---|---|---|---|---|
| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole | 311.3 - 446.4 | 2.1 - 4.5 | 1 | 4-5 | 80.1 - 98.4 | Yes |
| Substituted benzylidene-based quinazolin-4(3H)-one | 277.3 - 341.3 | 2.5 - 4.1 | 0-1 | 3-4 | 50.1 - 70.3 | Yes |
Virtual Screening and De Novo Drug Design Methodologies
The 2,3-dihydroquinazolin-4-one framework is considered a "privileged scaffold" in medicinal chemistry because it can bind to multiple, diverse biological targets. rsc.org This makes it an excellent starting point for both virtual screening and de novo drug design.
In virtual screening, large chemical libraries are computationally docked against a target of interest to identify potential hits. The quinazolinone scaffold frequently emerges from such screens due to its favorable geometry and hydrogen bonding capabilities. nih.gov
De novo drug design involves the computational construction of novel molecules piece-by-piece within the constraints of a receptor's binding site. The dihydroquinazolinone core can be used as a central fragment or anchor, with various substituents and functional groups being computationally added and evaluated to optimize binding affinity and selectivity for a given target. This approach allows for the rational design of novel compounds tailored to a specific biological purpose, leveraging the inherent versatility of the this compound structure.
Natural Occurrence and Biosynthetic Pathways of Hydroxylated Dihydroquinazolinones
Isolation from Microorganisms (e.g., Fungi, Marine Bacteria)
While the direct isolation of 5-hydroxy-3,4-dihydroquinazolin-4-one from microbial sources is not extensively documented in publicly available literature, the isolation of closely related hydroxylated quinazolinone derivatives from various microorganisms, including fungi and bacteria, strongly suggests that such compounds are products of microbial secondary metabolism.
A notable example is the isolation of 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one from a Streptomyces species. This discovery underscores the capacity of actinomycete bacteria to synthesize hydroxylated quinazolinone scaffolds. Fungi, particularly from the genera Penicillium and Aspergillus, are also prolific producers of a diverse array of quinazolinone alkaloids. rsc.orgnih.govmdpi.com For instance, endophytic fungi associated with marine organisms have been identified as a rich source of novel quinazolinone derivatives. nih.govresearchgate.net The marine-derived fungus Penicillium canescens SYSU-MS4829 has been shown to produce quinazolinone alkaloid enantiomers. google.com
The isolation of these analogous compounds from diverse microbial habitats, ranging from soil-dwelling actinomycetes to marine-derived fungi, suggests that this compound could potentially be isolated from similar environmental niches through targeted screening efforts.
Table 1: Examples of Naturally Occurring Hydroxylated Quinazolinone Derivatives from Microorganisms
| Compound Name | Source Organism | Reference |
| 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one | Streptomyces sp. | |
| Peniquinazolinone A | Penicillium sp. HJT-A-6 (endophytic fungus) | mdpi.com |
| Aniquinazolines A–D | Aspergillus nidulans (mangrove-derived fungus) | mdpi.com |
| (–)-(1R,4R)-1,4-(2,3)-Indolmethane-1-methyl-2,4-dihydro-1H-pyrazino-[2,1-b]-quinazoline-3,6-dione | Penicillium vinaceum (endophytic fungus) | mdpi.com |
Proposed Biosynthetic Routes to Quinazolinone Alkaloids
The biosynthesis of the quinazolinone core is generally understood to originate from anthranilic acid , a key precursor in the shikimate pathway. rsc.orgdntb.gov.ua A proposed biosynthetic pathway for several quinazolinone alkaloids begins with the condensation of two molecules of anthranilic acid with a nitrogen source, such as glutamine. rsc.org
For the formation of this compound, a plausible biosynthetic pathway would involve the following key steps:
Formation of the Quinazolinone Core: The initial step would likely involve the cyclization of an activated anthranilic acid derivative with a nitrogen donor to form the fundamental quinazolinone ring system.
Hydroxylation at the C-5 Position: The introduction of the hydroxyl group at the 5-position is a critical step. This is likely catalyzed by a specific hydroxylase enzyme, such as a cytochrome P450 monooxygenase. These enzymes are well-known for their role in the secondary metabolism of microorganisms, where they introduce hydroxyl groups at specific positions on a wide range of substrate molecules. The timing of this hydroxylation event (i.e., whether it occurs before or after the formation of the quinazolinone ring) can vary depending on the specific biosynthetic pathway.
While the precise enzymatic machinery for the biosynthesis of this compound has not been elucidated, the general principles of quinazolinone alkaloid biosynthesis provide a strong framework for understanding its formation in nature.
Chemodiversity of Naturally Occurring Hydroxylated Dihydroquinazolinones
The structural diversity of naturally occurring quinazolinone alkaloids is vast, with over 200 different compounds identified to date. rsc.org This "chemodiversity" is particularly evident in the variety of substitution patterns observed on the quinazolinone core, including different hydroxylation patterns.
Microorganisms, especially fungi and marine bacteria, are major contributors to this chemodiversity. nih.govresearchgate.netmdpi.com The frequent isolation of new quinazolinone derivatives from these sources highlights their metabolic plasticity and their ability to generate a wide array of structurally related compounds. This diversity arises from several factors, including:
Enzyme Promiscuity: The enzymes involved in the biosynthesis of these compounds may exhibit relaxed substrate specificity, allowing them to act on a range of related precursors.
Genetic Variation: The gene clusters responsible for quinazolinone biosynthesis can undergo mutations and rearrangements, leading to the production of novel derivatives.
Post-synthesis Modifications: The initial quinazolinone scaffold can be further modified by a variety of enzymes, including hydroxylases, methyltransferases, and glycosyltransferases, leading to a wide range of final products.
The existence of various hydroxylated quinazolinone alkaloids, such as the 7-hydroxy-6-methoxy derivative, is a testament to this chemodiversity. It is therefore highly probable that other hydroxylated isomers, including this compound, are also part of this rich chemical landscape produced by microorganisms.
Future Perspectives and Research Directions in 5 Hydroxy 3,4 Dihydroquinazolin 4 One Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of quinazolinone derivatives has been a subject of extensive investigation. researchgate.net Traditional methods are often being replaced by more innovative and sustainable approaches. Future research in this area is geared towards the development of novel synthetic methodologies that are not only efficient but also environmentally friendly.
One-pot, multi-component reactions (MCRs) are gaining prominence for the synthesis of dihydroquinazolines and quinazolin-4(3H)-ones. acs.org These reactions are highly efficient and straightforward, involving the assembly of multiple starting materials in a single step. acs.org For instance, a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional anilines has been developed to produce a variety of substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org This method involves the formation of multiple C-N bonds in a sequential manner, leading to the desired heterocyclic products of biological and pharmacological significance. acs.org
The use of green and recyclable catalysts is another key area of focus. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Furthermore, metal-free synthesis under microwave conditions offers an environmentally benign alternative. researchgate.net The development of catalytic systems, such as those based on copper and palladium, has enabled efficient C-C and C-heteroatom bond formations in the synthesis of quinazolin-4(3H)-ones. mdpi.com Researchers are also exploring the use of green solvents like anisole (B1667542) and visible-light photocatalysis to create more sustainable synthetic routes. mdpi.com
| Synthetic Approach | Description | Key Advantages |
| Multi-Component Reactions (MCRs) | A one-pot reaction where multiple reactants combine to form a single product. acs.org | High efficiency, atom economy, and reduced waste. acs.org |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave energy to accelerate chemical reactions. researchgate.net | Reduced reaction times, improved yields, and cleaner reactions. researchgate.net |
| Green Catalysis | Employs environmentally friendly catalysts and reaction conditions. mdpi.com | Sustainability, reduced toxicity, and easier work-up. mdpi.com |
| Photocatalysis | Uses light to drive chemical reactions, often with a photocatalyst. mdpi.com | Mild reaction conditions and potential for novel transformations. mdpi.com |
Exploration of Untapped Biological Targets and Mechanistic Pathways
While quinazolinones are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, there is still much to be explored regarding their specific molecular targets and mechanisms of action. tandfonline.comnih.gov Future research will likely focus on identifying novel biological targets for 5-hydroxy-3,4-dihydroquinazolin-4-one and its derivatives, which could lead to the development of new therapeutic agents.
One area of interest is the inhibition of tubulin polymerization, a key process in cell division that is often targeted by anticancer drugs. nih.govnih.gov Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been identified as broad-spectrum cytotoxic agents that inhibit tubulin polymerization. nih.govnih.gov Molecular modeling studies have suggested that these compounds may bind to the colchicine (B1669291) binding site on tubulin. nih.gov
Another promising avenue is the targeting of enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) and various protein kinases. nih.govnih.gov Quinazoline (B50416) scaffolds are considered "privileged structures" in drug development and have been used to design inhibitors of these enzymes. nih.gov For example, some quinazolin-4(3H)-one derivatives have shown inhibitory activity against multiple tyrosine kinases, including EGFR, HER2, and VEGFR2. nih.gov
Furthermore, the exploration of quinazolinones as modulators of G protein-coupled receptors (GPCRs), such as the α1-adrenergic receptors, presents another opportunity for drug discovery. nih.govnih.gov The development of fluorescent probes based on the quinazoline scaffold can aid in the study of these receptors and their signaling pathways. nih.govnih.gov
Rational Design of Next-Generation Quinazolinone-Based Molecular Probes
Molecular probes are invaluable tools for studying biological systems and validating drug targets. The quinazolinone scaffold, with its inherent fluorescence properties and potential for chemical modification, is an excellent platform for the design of next-generation molecular probes. rsc.orgrsc.org
Researchers have developed quinazolinone-based fluorescent probes for various applications, including the detection of carbon monoxide (CO) and the imaging of specific cellular organelles. rsc.orgmdpi.com For instance, a turn-on fluorescent probe for CO was designed based on the reduction of a nitro group to an amino group, resulting in a significant fluorescence enhancement. mdpi.com Other probes have been developed to target mitochondria and lysosomes within cells, which can be useful for studying cellular processes and diagnosing diseases. rsc.org
The design of these probes often involves conjugating the quinazolinone core with other fluorophores or functional groups to tune their photophysical properties and biological targeting. nih.gov For example, quinazoline-based probes have been synthesized by linking the quinazoline pharmacophore to fluorophores like coumarin (B35378) and fluorescein. nih.gov These probes have shown high affinity for their targets and have been used for subcellular localization imaging. nih.govnih.gov
Future work in this area will likely involve the development of probes with improved sensitivity, selectivity, and photostability. The use of computational methods to guide the design of these probes will also be crucial in optimizing their performance.
Advanced Computational Approaches for Predictive Modeling and Lead Optimization
Computational methods have become an integral part of modern drug discovery, enabling the rapid screening of large compound libraries and the optimization of lead candidates. wjpsonline.com For quinazolinone research, these approaches can be used to predict biological activity, understand structure-activity relationships (SAR), and guide the design of more potent and selective compounds. nih.govresearchgate.net
Molecular docking is a widely used technique to predict the binding mode of a ligand to its target protein. researchgate.net This can provide valuable insights into the key interactions that are responsible for biological activity. unito.it For example, docking studies have been used to investigate the binding of quinazolinone derivatives to various targets, including PARP and protein kinases. nih.govnih.gov
Molecular dynamics (MD) simulations can provide a more dynamic view of ligand-protein interactions, allowing for the assessment of binding stability and the calculation of binding free energies. nih.govresearchgate.net These simulations can help to refine the binding poses obtained from docking studies and to identify important conformational changes that occur upon ligand binding. nih.govresearchgate.net
Quantitative structure-activity relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. wjpsonline.com This can help to identify the key structural features that are important for activity and to predict the activity of new, untested compounds. Lead optimization strategies, guided by these computational models, have been successfully applied to the design of quinazoline derivatives for the treatment of diseases like Alzheimer's. nih.gov
| Computational Method | Application in Quinazolinone Research |
| Molecular Docking | Predicts the binding orientation of quinazolinone derivatives to their biological targets. researchgate.netunito.it |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of ligand-protein complexes to assess binding stability. researchgate.netnih.govresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the biological activity of quinazolinone compounds based on their chemical structure. wjpsonline.com |
| Lead Optimization | Utilizes computational insights to guide the design of more potent and selective quinazolinone-based drug candidates. nih.gov |
Patent Landscape and Innovation Opportunities in Quinazolinone Research
The patent landscape for quinazoline and quinazolinone derivatives is extensive, reflecting their significant therapeutic potential. tandfonline.com Numerous patents have been filed for quinazolinone-based compounds with a wide range of biological activities, particularly as anticancer agents. tandfonline.comnih.govresearchgate.net
A review of the patent literature reveals that much of the focus has been on 4-anilinoquinazolines as tyrosine kinase inhibitors. researchgate.net However, there is a growing interest in exploring other biological targets and developing quinazolinone-based drugs with novel mechanisms of action. nih.govresearchgate.net This presents significant innovation opportunities for researchers working on this compound and its analogs.
Innovation opportunities may lie in the following areas:
Novel Biological Targets: Identifying and validating new molecular targets for quinazolinone compounds could lead to first-in-class medicines.
Improved Synthetic Methods: Developing more efficient, scalable, and environmentally friendly synthetic routes for quinazolinones can be a source of valuable intellectual property. google.comresearchgate.net
Drug Combinations: Investigating the synergistic effects of quinazolinone derivatives with other drugs could lead to new combination therapies with improved efficacy.
New Therapeutic Indications: Exploring the potential of quinazolinone-based compounds for treating diseases beyond cancer, such as neurodegenerative disorders and infectious diseases, could open up new markets. google.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
